2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile

Medicinal Chemistry Structure-Activity Relationship Scaffold Derivatization

2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile (CAS 918531-22-3) is a heterocyclic building block featuring a piperazine ring directly attached to a 2-methylnicotinonitrile core. This compound is recognized for its utility as a versatile small molecule scaffold in medicinal chemistry, offering a unique combination of a secondary amine (piperazine NH) for rapid derivatization and a nitrile group for diversity-oriented synthesis.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 918531-22-3
Cat. No. B3361291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile
CAS918531-22-3
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)N2CCNCC2)C#N
InChIInChI=1S/C11H14N4/c1-9-10(8-12)2-3-11(14-9)15-6-4-13-5-7-15/h2-3,13H,4-7H2,1H3
InChIKeySKROBZLZAKOOAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile (CAS 918531-22-3): A Versatile Piperazinyl-Pyridine Scaffold for Drug Discovery


2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile (CAS 918531-22-3) is a heterocyclic building block featuring a piperazine ring directly attached to a 2-methylnicotinonitrile core [1]. This compound is recognized for its utility as a versatile small molecule scaffold in medicinal chemistry, offering a unique combination of a secondary amine (piperazine NH) for rapid derivatization and a nitrile group for diversity-oriented synthesis . Its molecular architecture supports applications in kinase inhibitor design and central nervous system (CNS) drug discovery programs [2].

Why 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile (918531-22-3) Is Not Interchangeable with Nearest Analogs


In-class piperazinyl-pyridine analogs cannot be assumed equivalent. The 2-methyl substituent on the pyridine ring introduces steric and electronic effects that influence both binding affinity and metabolic stability, directly impacting pharmacokinetic profiles [1]. Unlike its 4-methylpiperazine or morpholine counterparts, the free NH on the piperazine ring of 918531-22-3 enables specific, targeted secondary functionalization—such as alkylation, acylation, or sulfonylation—which is critical for late-stage lead optimization in structure-activity relationship (SAR) studies [2]. Attempting to substitute this scaffold with an analog lacking this NH handle can derail a synthetic route or alter the pharmacological properties of the final compound .

Quantitative Differentiation Evidence for 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile (918531-22-3)


Enhanced Hydrogen Bond Donor Capacity vs. 4-Methylpiperazine Analog

The target compound 918531-22-3 possesses a secondary amine (NH) on the piperazine ring, contributing one hydrogen bond donor (HBD), whereas the 4-methylpiperazine analog (e.g., 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinonitrile) has a tertiary amine and zero HBDs [1]. This structural difference is critical for target engagement, as an HBD can act as a key pharmacophoric element for interactions with kinase hinge regions or receptor binding pockets. The absence of this capacity in the methylated analog limits its applicability in certain binding motifs [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Derivatization

Improved CNS Drug-Likeness: Lower LogP vs. Piperidine Analog

The target compound exhibits a computed XLogP3-AA of 0.8, which falls within the optimal range for CNS drug candidates (typically LogP <3) [1]. This is significantly more hydrophilic than the piperidine analog (2-Methyl-6-(piperidin-1-yl)nicotinonitrile), which has a calculated LogP of approximately 2.1 . This lower logP value of the target compound inherently provides better aqueous solubility and can reduce issues of non-specific binding, offering a more favorable starting point for property-driven drug discovery [1].

CNS Drug Discovery Pharmacokinetics Physicochemical Properties

Superior Solubility Profile vs. Morpholine Analog

The piperazine ring in the target compound 918531-22-3 contains two basic nitrogen atoms (pKa ~9.7 for the NH group), compared to the morpholine analog (2-Methyl-6-morpholinonicotinonitrile) which has one basic nitrogen and one neutral oxygen [1]. This difference in ionization sites contributes to greater aqueous solubility in acidic environments; the calculated LogP for the morpholine analog is 1.2, compared to 0.8 for the piperazine scaffold . The lower LogP combined with an additional site for salt formation makes 918531-22-3 more amenable to formulation as a hydrochloride salt, a common requirement for in vivo studies [1].

Drug Formulation Solubility Enhancement Scaffold Selection

High-Strength Differential Evidence Limitation Statement

A comprehensive search of primary research papers, patents (including US20060135528, US20080124384, and US9090628), and authoritative databases (PubChem, BindingDB, ChEMBL) yielded no quantitative bioactivity data (IC50, Ki, etc.) for the compound 918531-22-3 itself against a specific molecular target [1]. Patents referencing this scaffold class describe general utilities for H3 receptors, VR1 modulators, and PI3K kinases, but do not provide direct, comparator-based efficacy data for this specific compound [2]. Therefore, 'high-strength' differential evidence based on direct pharmacological comparisons is currently absent. The procurement decision should therefore be based on its unique physicochemical and chemical derivatization advantages detailed above, with the clear understanding that target-specific biological validation data is not publicly available [1].

Data Gap Procurement Caution Bioactivity

Optimal Application Scenarios for Procuring 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile (918531-22-3)


Focused Kinase Inhibitor Library Design

The piperazine NH group of 918531-22-3 serves as a critical anchor for synthesizing diverse kinase inhibitor focused libraries. Its structure allows for rapid parallel synthesis of analogs by reacting with various sulfonyl chlorides, carboxylic acids, or isocyanates, directly generating compounds that can probe the kinase hinge region (via the pyridine-N and CN group) and a back pocket (via the derivatized piperazine). This scaffold is therefore highly suitable for hit-to-lead programs against kinases like PI3K, Abl, or PDGFR, where the piperazinyl-pyridine motif is a privileged structure [1].

CNS Penetrant Probe Synthesis

Due to its favorable low XLogP of 0.8 and a molecular weight (202.26 g/mol) within the preferred CNS drug space, 918531-22-3 is an ideal core for developing CNS-penetrant chemical probes. The secondary amine can be functionalized with groups to modulate pKa or interact with aminergic GPCR targets, such as histamine H3 receptors or dopamine receptors. A procurement of this scaffold would support a neuroscience program needing to quickly generate brain-penetrant tool compounds for target validation [1].

Late-Stage Functionalization in Lead Optimization

In advanced drug discovery projects, the free NH on the piperazine ring of 918531-22-3 provides an entry point for late-stage diversification without perturbing the core pharmacophore established by the 2-methyl-3-carbonitrile-pyridine. This allows medicinal chemists to install solubility-enhancing groups, metabolic soft spots, or polyethylene glycol (PEG) linkers for antibody-drug conjugates (ADCs) directly onto a complex intermediate. Procuring this specific intermediate, rather than its N-methylated analog, is essential for synthetic strategies reliant on this late-stage SN2 or acylation chemistry [1].

Pre-Clinical Formulation Studies

The presence of two basic nitrogen atoms on the piperazine ring facilitates the formation of stable, crystalline hydrochloride salts, a necessity for pre-clinical oral gavage formulations. Compared to the morpholine or piperidine analogs, which form less stable or more hygroscopic salts, 918531-22-3 offers a more straightforward path to develop a homogeneous formulation for pharmacokinetic and toxicology studies, reducing project risk and accelerating development timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-6-(piperazin-1-yl)pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.